

# octyl gallate effect on ATP-induced $\text{Ca}^{2+}$ increase

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## Compound Focus: Octyl Gallate

CAS No.: 1034-01-1

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## Mechanisms of Action

**Octyl gallate** inhibits the ATP-induced increase in intracellular calcium concentration ( $[\text{Ca}^{2+}]_i$ ) through a multi-targeted mechanism [1]:

- **Inhibition of P2X Receptors:** Blocks ATP-gated cation channels, reducing calcium influx from the extracellular space.
- **Inhibition of P2Y Receptors:** Impairs the release of calcium from intracellular stores, likely by affecting the phospholipase C (PLC) signaling pathway.
- **Inhibition of Voltage-Gated  $\text{Ca}^{2+}$  Channels (VGCCs):** Reduces the secondary activation of L-type calcium channels that occurs downstream of P2X receptor-induced membrane depolarization.

This combined action on both receptor-mediated and voltage-gated calcium channels allows **octyl gallate** to effectively suppress calcium signaling [1].

## Quantitative Experimental Data

**Table 1: Inhibitory Effect of Octyl Gallate on ATP-Induced  $[\text{Ca}^{2+}]_i$  Increase in PC12 Cells [1]**

Octyl Gallate Concentration	Inhibition of ATP-induced Response (% of Control)	Number of Observations (n)
100 nM	109.0 ± 7.4% (Not Significant)	n=35
300 nM	84.8 ± 2.7%	n=26
1 µM	74.8 ± 3.1%	n=30
3 µM	56.9 ± 4.0%	n=39
10 µM	20.5 ± 4.0%	n=21
20 µM	14.7 ± 3.1%	n=15

> The calculated half-maximal inhibitory concentration (IC<sub>50</sub>) for **octyl gallate** in this model was **2.84 µM** [1].

**Table 2: Key Supporting Experimental Evidence [1]**

Experimental Condition / Agent Tested	Key Finding	Interpretation
<b>ATP (100 µM)</b>	Induced a transient [Ca <sup>2+</sup> ] <sub>i</sub> increase.	Validated the baseline model for purinergic receptor stimulation.
<b>Ca<sup>2+</sup>-free extracellular solution</b>	Octyl gallate (3 µM) still inhibited the ATP-induced response.	Confirms that octyl gallate inhibits Ca <sup>2+</sup> release from <b>intracellular stores</b> (e.g., via P2Y receptors).
<b>Thapsigargin (1 µM)</b> (depletes intracellular Ca <sup>2+</sup> stores)	Octyl gallate (3 µM) still inhibited the ATP-induced response.	Suggests an additional inhibitory effect on <b>Ca<sup>2+</sup> influx</b> from the extracellular space.
<b>Nimodipine (1 µM)</b> (L-type VGCC blocker)	Inhibited the ATP response; effect was enhanced by adding octyl gallate.	Octyl gallate inhibits VGCCs <b>independently and additively</b> with nimodipine.

Experimental Condition / Agent Tested	Key Finding	Interpretation
<b>High KCl (50 mM)</b> (depolarization, activates VGCCs)	Octyl gallate significantly inhibited the $[Ca^{2+}]_i$ increase.	Provides direct evidence that octyl gallate blocks <b>voltage-gated <math>Ca^{2+}</math> channels</b> .
<b>Protein Kinase Inhibitors</b> (Staurosporin, GF109203X, Genistein)	Did not affect octyl gallate's inhibitory action.	The mechanism is <b>independent of protein kinase C or tyrosine kinase</b> pathways.
<b>Whole-cell Patch Clamping</b>	Octyl gallate markedly inhibited ATP-induced currents.	Provides electrophysiological evidence for direct inhibition of <b>ion channel function</b> .

## Detailed Experimental Protocols

The core findings are based on the following established methodologies [1]:

### Cell Culture

- **Cell Line:** PC12 rat pheochromocytoma cells.
- **Culture Medium:** Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum (FBS) and 10% heat-inactivated horse serum (HS).
- **Environment:** Cells were maintained at 37°C in a humidified atmosphere of 10% CO<sub>2</sub> and 90% O<sub>2</sub>.

### Digital Ca<sup>2+</sup> Imaging

- **Dye Loading:** Cells were loaded with 12 μM **fura-2 AM** in HEPES-buffered Hanks' solution (HEPES-HBSS) containing 0.5% bovine serum albumin for 45 minutes at 37°C.
- **Measurement:** Loaded cells were washed and placed in a perfusion chamber.  $[Ca^{2+}]_i$  was measured by alternately exciting the dye at 340 nm and 380 nm, and collecting emission data at 510 nm using a cooled charge-coupled device (CCD) camera.
- **Stimuli & Pharmacology:** Cells were stimulated with ATP (100 μM) for 90 seconds. For inhibitor studies, cells were pre-treated with **octyl gallate** or other drugs for 10 minutes prior to ATP

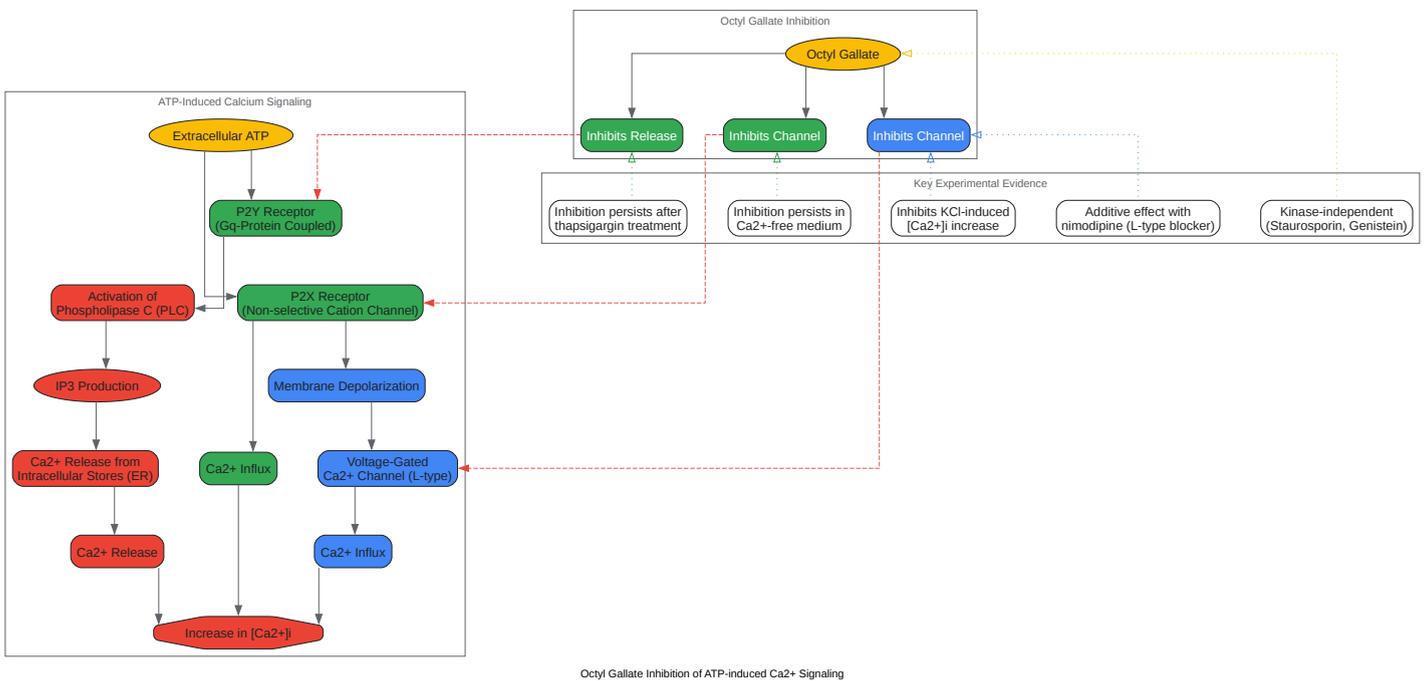
application.  $\text{Ca}^{2+}$ -free conditions were achieved by superfusing with nominally  $\text{Ca}^{2+}$ -free HEPES-HBSS.

## Whole-Cell Patch Clamp Electrophysiology

- **Setup:** Currents were recorded at a holding potential of -70 mV using an Axopatch 1D amplifier.
- **Solutions:**
  - **External:** 140 mM NaCl, 5 mM KCl, 1.3 mM  $\text{CaCl}_2$ , 1 mM  $\text{MgCl}_2$ , 20 mM HEPES, 10 mM glucose (pH adjusted to 7.3 with NaOH).
  - **Pipette:** 140 mM CsCl, 1 mM  $\text{MgCl}_2$ , 1 mM  $\text{CaCl}_2$ , 10 mM EGTA, 10 mM HEPES (pH adjusted to 7.3 with CsOH).
- **Drug Application:** Drugs were dissolved in the external solution and delivered via a microcapillary tube system placed close to the recorded cell.

## Signaling Pathway and Experimental Workflow

The diagram below illustrates the signaling pathways and experimental approach for studying **octyl gallate's** effects.



Octyl Gallate Inhibition of ATP-induced Ca<sup>2+</sup> Signaling

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Summary of **octyl gallate**'s multi-target inhibition of ATP-induced  $Ca^{2+}$  signaling, with supporting experimental evidence.

## Conclusion and Research Implications

**Octyl gallate** is a potent inhibitor of ATP-induced calcium signaling in PC12 cells, acting via a unique, kinase-independent mechanism that targets both purinergic receptors and voltage-gated channels [1]. Its ability to modulate this key signaling pathway suggests potential for therapeutic applications in neurological disorders where purinergic signaling and calcium dyshomeostasis play a role.

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## References

1. Octyl Gallate Inhibits ATP-induced Intracellular Calcium ... [pmc.ncbi.nlm.nih.gov]

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